molecular formula C29H32N4O B565161 N-Methyl SB 277011 CAS No. 1159977-51-1

N-Methyl SB 277011

Cat. No. B565161
CAS RN: 1159977-51-1
M. Wt: 452.602
InChI Key: FNDGBSHQRNWYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl SB 277011” is a specialty product used for proteomics research . It has a molecular formula of C29H32N4O and a molecular weight of 452.59 . It acts as a potent and selective dopamine D3 receptor antagonist .


Physical And Chemical Properties Analysis

“N-Methyl SB 277011” has a molecular weight of 452.59 and a molecular formula of C29H32N4O . The specific physical and chemical properties are not provided in the search results.

Mechanism of Action

“N-Methyl SB 277011” acts as a potent and selective dopamine D3 receptor antagonist . It is around 80-100x selective for D3 over D2, and lacks any partial agonist activity . It is used in the study of addiction to stimulant drugs such as nicotine and cocaine .

Future Directions

“N-Methyl SB 277011” shows promise in the study of addiction, particularly for nicotine and cocaine . It has been found to diminish nicotine, cocaine, and alcohol self-administration and interferes with mechanisms of drug-taking and reinstatement of drug-taking behaviors . This suggests potential future directions in addiction research and treatment.

properties

IUPAC Name

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O/c1-32(29(34)27-12-15-31-28-5-3-2-4-26(27)28)25-10-7-21(8-11-25)13-16-33-17-14-23-18-22(19-30)6-9-24(23)20-33/h2-6,9,12,15,18,21,25H,7-8,10-11,13-14,16-17,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDGBSHQRNWYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)CCN2CCC3=C(C2)C=CC(=C3)C#N)C(=O)C4=CC=NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl SB 277011

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